Boc-Protected vs. Free Amine Differentiation
The primary differentiation of 4-N-tert-Butyloxycarbonyl Zanamivir Amine from its direct comparator, Zanamivir Amine (CAS 130525-62-1), is the presence of a tert-butyloxycarbonyl (Boc) protecting group at the C-4 amine position. Zanamivir Amine lacks this group, featuring a free amine . The Boc group is a standard protecting group in organic synthesis used to block the amine's nucleophilicity and basicity, preventing it from participating in unwanted side reactions during subsequent synthetic steps [1]. This orthogonality is a class-level advantage for protected intermediates in multi-step syntheses [2].
| Evidence Dimension | Functional Group at C-4 Position |
|---|---|
| Target Compound Data | tert-Butyloxycarbonyl (Boc) protected amine |
| Comparator Or Baseline | Zanamivir Amine (CAS 130525-62-1) - Free amine group |
| Quantified Difference | Presence vs. absence of Boc protecting group |
| Conditions | Structural comparison |
Why This Matters
This structural difference dictates the intermediate's utility in convergent synthesis; the protected form is essential when C-4 amine reactivity must be masked, preventing undesired side reactions that would lower yield and complicate purification.
- [1] Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley. View Source
- [2] Zanamivir, zanamivir intermediate, and synthesis method. Patent WO2015032357A1. View Source
